Ethyl cinnamyl carbonate

Description

Significance and Research Context of Cinnamyl Esters and Carbonates

Cinnamyl esters and carbonates, including ethyl cinnamyl carbonate, are significant intermediates in organic synthesis. pcbiochemres.com They belong to the broader class of allylic compounds, which are prized for their ability to undergo palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. espci.fr This class of reactions is a powerful tool for creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high levels of control over the reaction's outcome (regio- and stereoselectivity). espci.fr

The significance of these compounds is underscored by their application in the synthesis of natural products and biologically active molecules. pcbiochemres.comespci.fr Cinnamic acid and its derivatives are biosynthetic precursors to a vast number of natural products. pcbiochemres.com In the laboratory, cinnamyl carbonates serve as stable, reactive partners in catalytic cycles. For instance, this compound has been used as a model substrate in the development of new catalytic systems, including those that utilize iridium-phosphoramidite complexes for enantioselective allylic amination to produce chiral amines. nih.gov Furthermore, these compounds are instrumental in palladium-catalyzed allylation reactions under neutral conditions, demonstrating their utility in forming new carbon-carbon bonds. cas.cn The reactivity of cinnamyl carbonates can be tuned by modifying the electronic properties of the aromatic ring, allowing for a broader scope of applications. cas.cn

Historical Trajectory of Carbonate Chemistry in Synthetic Methodologies

The use of organic carbonates in synthesis has evolved significantly over time. Initially, simple carbonates like dimethyl carbonate were recognized for their low toxicity and biodegradability, positioning them as "green" reagents and alternatives to more hazardous compounds. researchgate.net Their application has expanded from being simple alkylating agents to participating in more complex transformations. researchgate.net

The history of carbonate chemistry is intertwined with the development of catalysis. The discovery that transition metals, particularly palladium, could activate allylic carbonates marked a significant turning point. This led to the widespread use of allylic carbonates in substitution reactions. espci.fr Research has focused on improving the efficiency and selectivity of these reactions by developing new catalysts and exploring various reaction conditions. For example, studies have investigated the influence of different catalysts, solvents, and substrate ratios on the outcome of palladium-catalyzed allylations using this compound. cas.cn More recent advancements include the use of CO2 insertion into metal alkoxides as a novel method to generate metal alkyl carbonates, which serve as precursors in sol-gel chemistry for advanced materials. mdpi.com This trajectory showcases a progression from fundamental applications to highly sophisticated and sustainable synthetic strategies. researchgate.netmdpi.com

Structural Features and Inherent Reactivity Potential

The reactivity of this compound is a direct consequence of its molecular structure. It consists of a cinnamyl group ((E)-3-phenylprop-2-en-1-yl) linked to an ethyl group via a carbonate functional group (-O(C=O)O-). nih.gov The key features that dictate its reactivity are the phenyl group, the alkene double bond, and the carbonate moiety, which acts as a good leaving group in the presence of a suitable catalyst.

The double bond is part of an allylic system, which is activated by the adjacent phenyl group. In palladium-catalyzed reactions, a Pd(0) catalyst coordinates to the double bond, facilitating the departure of the ethyl carbonate anion. This process forms a π-allylpalladium complex, a highly reactive intermediate. This electrophilic intermediate can then be attacked by a wide range of nucleophiles, leading to the formation of a new bond at either the α or γ position of the original cinnamyl system. espci.fr The regioselectivity of this attack is often influenced by steric and electronic factors of both the substrate and the incoming nucleophile. espci.fr

The compound's utility has been demonstrated in various synthetic contexts. For instance, it reacts with 2,2,2-trifluoroethyl phenyl sulfone under palladium catalysis to yield allyl-substituted trifluoroethyl sulfones. cas.cn It has also been employed in tandem palladium and isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives. acs.org These examples highlight how the inherent structural features of this compound make it a valuable tool for constructing complex organic molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl [(E)-3-phenylprop-2-enyl] carbonate nih.gov |

| Molecular Formula | C₁₂H₁₄O₃ nih.gov |

| Molecular Weight | 206.24 g/mol nih.gov |

| CAS Number | 86537-61-3 sigmaaldrich.com |

| Appearance | White to pale yellow solid (est) thegoodscentscompany.com |

| Boiling Point | 247-250 °C thegoodscentscompany.com |

| Melting Point | 34 °C thegoodscentscompany.com |

Table 2: Research Findings on the Reactivity of this compound

| Reaction Type | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Allylic Amination | Iridium-phosphoramidite complex, primary/secondary amines | Branched allylic amines | High yields, >94% ee | nih.gov |

| Allylation | Pd(PPh₃)₄, 2,2,2-trifluoroethyl phenyl sulfone | Mono-allylated trifluoroethyl sulfone | 76% | cas.cn |

| Allylic Amination / cas.cnresearchgate.net-Sigmatropic Rearrangement | Pd(dba)₂, PPh₃, N,N-dimethylglycine ethyl ester | α-Amino acid derivative | 88% | acs.org |

| Allylic Arylation | Pd(0) nanoparticles, Phenylboronic acid, K₂CO₃ | 1,1,3-triphenylpropene | 89-94% | espci.fr |

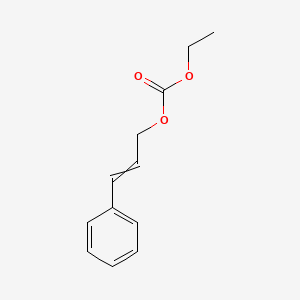

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 3-phenylprop-2-enyl carbonate |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 |

InChI Key |

WYLLQLJZPWNHMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Organic Transformations of Ethyl Cinnamyl Carbonate

Fundamental Ester Reactivity: Hydrolysis and Alcoholysis

As an ester, ethyl cinnamyl carbonate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or base. In the presence of water, particularly under conditions that favor the formation of cinnamyl alcohol, hydrolysis can occur as a side reaction. For instance, in palladium-catalyzed coupling reactions conducted in biphasic systems containing water, the formation of cinnamyl alcohol as a by-product has been noted. ethernet.edu.et This suggests that the aqueous environment can promote the hydrolysis of the carbonate.

Alcoholysis is a similar process where an alcohol acts as the nucleophile to cleave the ester linkage. The relative rate of palladium(II)-catalyzed alcoholysis follows the order of methanol (B129727) > ethanol (B145695) > propanol, which is consistent with the ordering observed for acid-catalyzed esterification. thieme-connect.de While not specifically detailed for this compound in the provided context, this general principle of ester reactivity is applicable.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the ethyl carbonate group. researchgate.netzhangqiaokeyan.com This reactivity is central to its utility in organic synthesis. A variety of nucleophiles, including carbon, nitrogen, and oxygen-based species, can be employed. zhangqiaokeyan.comnih.govresearchgate.net The reactions can be catalyzed by transition metal complexes, such as those of palladium and iridium. researchgate.netnih.gov

For instance, the palladium-catalyzed allylation of various nitrogen and oxygen-based nucleophiles with this compound proceeds under mild conditions, often in the absence of an added base. zhangqiaokeyan.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This is a key advantage, as the reaction can proceed under essentially neutral conditions. thieme-connect.de The mechanism is thought to involve the in situ generation of an alkoxide from the carbonate, which can then deprotonate the nucleophile. thieme-connect.de

The nature of the nucleophile influences the reaction outcome. Stronger nucleophiles, such as anionic nucleophiles and alkylamines, tend to give high yields of the substitution product. nih.gov For example, the reaction with sodium dimethylmalonate (B8719724) proceeds efficiently. nih.gov Weaker nucleophiles, like aniline (B41778) in the presence of triethylamine, may result in lower yields. nih.gov

Allylic Functionalization Reactions

The presence of the cinnamyl group makes this compound an excellent substrate for a variety of allylic functionalization reactions. These reactions are powerful tools for the construction of complex organic molecules.

Allylation with Nucleophiles

This compound is widely used as an allylating agent, transferring the cinnamyl group to a nucleophile. thieme-connect.denih.gov This reaction can be catalyzed by various transition metal complexes, with palladium and iridium being particularly prominent. thieme-connect.denih.gov

Palladium-catalyzed allylations often proceed via a π-allylpalladium intermediate. thieme-connect.de The reaction of this compound with a palladium(0) catalyst leads to the formation of this intermediate, with the liberation of carbon dioxide and an ethoxide anion. thieme-connect.de The ethoxide can then deprotonate the nucleophile, which subsequently attacks the π-allyl complex to form the allylated product. thieme-connect.de For example, the palladium-catalyzed allylation of phenol (B47542) with this compound in the presence of a phosphine (B1218219) ligand affords the corresponding allylated phenol in high yield. thieme-connect.de

Iridium catalysts are also effective for the allylation of nucleophiles with this compound. nih.gov These reactions often exhibit high regioselectivity, favoring the formation of the branched isomer. nih.gov For example, the reaction of this compound with various nucleophiles in the presence of an iridium catalyst gives the branched allylic substitution product with high selectivity. nih.gov

Enantioselective Allylic Substitution Reactions

A significant advancement in the use of this compound is the development of enantioselective allylic substitution reactions. nih.gov These reactions allow for the synthesis of chiral molecules with high enantiomeric excess. Chiral ligands are used to modify the metal catalyst, inducing stereocontrol in the reaction.

Iridium-catalyzed enantioselective allylation has proven to be a powerful method for the formation of both carbon-heteroatom and carbon-carbon bonds. nih.gov For instance, the reaction of this compound with ammonia, catalyzed by a chiral iridium-phosphoramidite complex, can produce primary allylic amines in high enantioselectivity. nih.gov This method provides access to valuable chiral building blocks for the synthesis of more complex molecules. nih.gov Subsequent acylation of the resulting primary amine can lead to a variety of chiral N-allylamides. nih.gov

The enantioselectivity of these reactions can be very high, often exceeding 95% ee. researchgate.netnih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess. nih.gov

Tsuji-Trost Reaction Pathways

The Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation that is a cornerstone of modern organic synthesis. This compound is an excellent substrate for this reaction. researchgate.netscielo.br The reaction involves the coupling of this compound with a nucleophile, typically a stabilized enolate, in the presence of a palladium catalyst. researchgate.netscispace.com

A well-studied example is the coupling of this compound with ethyl acetoacetate (B1235776). researchgate.netscielo.brscispace.comscielo.br This reaction can be catalyzed by a water-soluble palladium/triphenylphosphine trisulfonate (TPPTS) catalyst in biphasic media. researchgate.netscispace.com The use of ionic liquids as the catalytic phase can offer advantages over aqueous systems, leading to faster reaction rates and suppression of side reactions like the formation of cinnamyl alcohol. researchgate.netscielo.brscispace.comscielo.br Yields of the desired C-C coupled product can be as high as 90%. researchgate.net

The general mechanism of the Tsuji-Trost reaction involves the oxidative addition of the palladium(0) catalyst to the this compound to form a π-allylpalladium complex. thieme-connect.de The nucleophile then attacks this complex, typically at the less substituted carbon of the allyl group, to form the product and regenerate the palladium(0) catalyst.

This compound as a Versatile Reagent in Organic Synthesis

The diverse reactivity of this compound makes it a highly versatile reagent in organic synthesis. researchgate.netzhangqiaokeyan.com Its ability to act as an electrophile in nucleophilic substitution reactions and as an allylating agent in transition metal-catalyzed reactions provides access to a wide range of functionalized molecules.

The use of this compound under palladium catalysis allows for the allylation of a variety of nucleophiles, including those based on nitrogen and oxygen, under mild, base-free conditions. zhangqiaokeyan.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This is particularly valuable for synthesizing complex molecules where the use of strong bases might be problematic. Furthermore, the development of iridium-catalyzed enantioselective allylations has opened up new avenues for the synthesis of chiral compounds with high optical purity. nih.govnih.gov

The application of this compound in the Tsuji-Trost reaction highlights its importance in carbon-carbon bond formation, a fundamental process in the construction of molecular skeletons. researchgate.netscielo.br The ability to perform these reactions in environmentally benign solvent systems, such as ionic liquids, further enhances the utility of this reagent in green chemistry. scielo.brscielo.br

Below is a table summarizing the types of reactions and catalysts used with this compound:

| Reaction Type | Catalyst System | Nucleophile Examples | Key Features |

| Nucleophilic Substitution | Palladium(0)/Phosphine Ligands | Nitrogen and Oxygen-based nucleophiles | Mild, base-free conditions. zhangqiaokeyan.comresearchgate.net |

| Allylic Functionalization | Iridium/Phosphoramidite Ligands | Carbon and Heteroatom nucleophiles | High regioselectivity for branched products. nih.gov |

| Enantioselective Allylation | Chiral Iridium or Palladium Complexes | Ammonia, Amines, Stabilized Enolates | High enantioselectivity. nih.govnih.gov |

| Tsuji-Trost Reaction | Palladium(0)/TPPTS or other phosphines | Ethyl acetoacetate and other stabilized enolates | Efficient C-C bond formation. researchgate.netscispace.com |

Protecting Group Strategies in Organic Synthesis

In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced onto a functional group to prevent it from reacting in subsequent steps. organic-chemistry.org While this compound is not typically employed as a stable protecting group in the same vein as a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) group, its carbonate functionality can be viewed through the lens of a temporary activating group for the cinnamyl alcohol moiety. uchicago.eduresearchgate.net

The carbonate group enhances the synthetic utility of the cinnamyl system by transforming the hydroxyl group of cinnamyl alcohol into a superior leaving group. researchgate.net This activation is crucial for facilitating reactions such as transition metal-catalyzed allylic substitutions. In these transformations, the carbonate is not removed to regenerate the original alcohol (a typical deprotection step) but is expelled during the formation of a key intermediate, such as a π-allyl palladium complex. This process allows for selective functionalization at the allylic position, which would not be possible with the less reactive parent alcohol under the same conditions.

Therefore, the strategy involving this compound is less about orthogonal protection and deprotection and more about the in-situ activation and consumption of the carbonate group to achieve a specific synthetic transformation. organic-chemistry.orgscribd.com This approach adds steps to a synthesis but enables transformations that would otherwise be difficult to achieve. uchicago.edu

Building Block for Complex Molecule Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of complex organic molecules, largely due to their role in catalytic asymmetric allylic alkylation (AAA) reactions. These reactions allow for the stereocontrolled installation of the cinnamyl fragment into a target molecule, creating key stereocenters. acs.org

A significant example is the enantioselective total synthesis of (-)-Δ⁹-trans-Tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. nih.gov In this synthesis, a sterically hindered bis-ortho substituted cinnamyl carbonate was used in a molybdenum-catalyzed asymmetric alkylation reaction. nih.gov This key step established the stereochemistry of the final product with high regio- and enantioselectivity, demonstrating the power of cinnamyl carbonates to serve as foundational components in the assembly of biologically active natural products. nih.gov

The versatility of cinnamyl carbonates as building blocks is further highlighted in their use to generate enantioenriched products bearing quaternary stereocenters. acs.org By reacting cinnamyl carbonates with various nucleophiles, such as cyclic enolates, under iridium or palladium catalysis, complex scaffolds found in many biologically active molecules can be constructed efficiently. acs.orgacs.org The cinnamyl unit itself can be further elaborated, making it a strategic component for accessing diverse molecular architectures. nih.gov

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl (CO) group into an organic molecule, are fundamental transformations in organic synthesis. acs.org Palladium-catalyzed carbonylation is a powerful method for preparing carboxylic acids, esters, and amides. diva-portal.org

While direct carbonylation of this compound is not extensively documented, its role as a precursor to π-allyl palladium intermediates makes it a potential substrate for such reactions. The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of a substrate to a Pd(0) complex, followed by the coordination and migratory insertion of carbon monoxide to form a Pd-acyl species. diva-portal.org

In the context of this compound, a Pd(0) catalyst could react to form a π-allyl palladium(II) complex. This intermediate could theoretically be intercepted by carbon monoxide. Subsequent nucleophilic attack on the resulting acyl-palladium species would yield a β,γ-unsaturated ester or related carbonyl derivative. This pathway is analogous to the well-established carbonylation of other allylic substrates, such as allylic alcohols and halides. mdpi.comcore.ac.uk For instance, the substitutive carbonylation of cinnamyl alcohol to cinnamic acid has been demonstrated, showcasing the feasibility of carbonylation within the cinnamyl system. mdpi.com

Alkylation Reactions

The most prominent application of this compound in organic synthesis is as an electrophile in transition metal-catalyzed allylic alkylation reactions. In these reactions, the carbonate serves as an excellent leaving group to facilitate the formation of a π-allyl metal complex (typically with palladium or iridium), which then reacts with a nucleophile.

Iridium-Catalyzed Allylic Alkylation: Iridium catalysts have been successfully used for the enantioselective allylic alkylation of olefinic C(sp²)–H bonds. rsc.org In one study, the reaction between coumalate esters and various cinnamyl carbonates was achieved using a cyclometalated Ir(I)/phosphoramidite complex. rsc.org This method introduces an allyl group with high branch selectivity and enantioselectivity. rsc.org Similarly, iridium catalysis enables the diastereo- and enantioselective alkylation of prochiral enolates from sources like tetralone with cinnamyl carbonates to form vicinal tertiary and all-carbon quaternary stereocenters. acs.org

Palladium-Catalyzed Allylic Alkylation: Palladium catalysis is widely employed for allylic alkylations using cinnamyl carbonates. For instance, a tandem reaction involving a Pd-catalyzed linear allylic amination of cinnamyl ethyl carbonate with a glycine (B1666218) ester generates an ammonium (B1175870) salt in situ. acs.org This intermediate then undergoes a nih.govrsc.org-rearrangement to form α-amino acid derivatives. acs.org In another application, Pd-catalyzed asymmetric allylic alkylation of 1-(3-methylindol-2-yl)cyclobutanol with mthis compound is a key step in a cascade reaction to access complex 2-spirocyclic-indoline derivatives. chinesechemsoc.org

Molybdenum-Catalyzed Allylic Alkylation: Molybdenum-based catalysts have also proven effective. A notable use is in the highly regio- and enantioselective asymmetric alkylation with a sterically congested cinnamyl carbonate during the synthesis of Δ⁹-THC. nih.gov This demonstrates that even challenging substrates can be effectively utilized with the appropriate catalytic system. nih.gov

The table below summarizes key findings from selected allylic alkylation reactions involving cinnamyl carbonates.

| Catalyst System | Nucleophile/Substrate | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Ir(I)/Phosphoramidite & Cinchonidine | Coumalate Ester | α-Allylated α,β-Unsaturated Ester | Branched-selective allylation with up to 98:2 er. | rsc.org |

| Molybdenum Complex | Olivetol Dimethyl Ether Derivative | Precursor to Δ⁹-THC | High regio- and enantioselectivity despite steric congestion. | nih.gov |

| [Ir(cod)Cl]₂ & THQphos | Tetralone | Vicinal Tertiary and Quaternary Stereocenters | High regioselectivity (>90:10) and enantioselectivity. | acs.org |

| Pd(dba)₂ & PPh₃ | N,N-dimethylglycine ethyl ester | α-Amino Acid Derivative | Forms product via nih.govrsc.org-rearrangement with good yield (88%). | acs.org |

| [Pd(C₃H₅)Cl]₂ & Phosphoramidite Ligand | 1-(3-methylindol-2-yl)cyclobutanol | 2-Spirocyclic-Indoline | Achieved 80% yield with 87% ee and >20:1 dr. | chinesechemsoc.org |

State of the Art Analytical Methodologies for Ethyl Cinnamyl Carbonate Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the structural integrity and purity of ethyl cinnamyl carbonate. These methods probe the interaction of the molecule with electromagnetic radiation, yielding characteristic spectra that serve as molecular fingerprints.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The FTIR spectrum of a related compound, ethyl cinnamate (B1238496), shows a strong carbonyl (C=O) stretching peak, which is characteristic of the ester group. researchgate.net For organic carbonates, a strong C=O stretching band is typically observed at a higher wavenumber, generally between 1740 and 1820 cm⁻¹. spectroscopyonline.com Additionally, the asymmetric stretch of the O-C-O bond in carbonates is found around 1230 cm⁻¹, while the O-C-C moiety exhibits an asymmetric stretch between 1000 and 1060 cm⁻¹. spectroscopyonline.com The presence of the cinnamate moiety would be confirmed by peaks corresponding to the C=C bond of the alkene and the aromatic ring.

Interactive Table: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carbonyl | C=O | ~1740-1820 |

| Carbonate | O-C-O (asymmetric stretch) | ~1210-1280 |

| Alkene | C=C | ~1600-1680 |

| Aromatic Ring | C=C | ~1450-1600 |

| Ether | C-O | ~1000-1300 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy is used to determine the number and types of protons in the molecule. The chemical shifts, splitting patterns, and integration of the signals reveal the connectivity of the atoms. For ethyl cinnamate, a reference compound, the proton signals for the ethyl group typically appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-). rsc.org The protons of the cinnamyl group would exhibit characteristic signals in the aromatic and vinylic regions of the spectrum.

¹³C-NMR Spectroscopy identifies the different carbon environments within the molecule. youtube.com Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its bonding and electronic environment. oregonstate.eduwisc.edu In ethyl cinnamate, the carbonyl carbon of the ester group shows a signal in the downfield region. rsc.org For this compound, the carbonyl carbon of the carbonate group would also be expected in a similar region. The sp² hybridized carbons of the aromatic ring and the double bond would appear in the range of approximately 100-150 ppm, while the sp³ hybridized carbons of the ethyl group would be found in the upfield region. libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl | -CH₃ | ~1.3 | ~14 |

| Ethyl | -O-CH₂- | ~4.2 | ~64 |

| Cinnamyl | Ar-H | ~7.3-7.5 | ~126-134 |

| Cinnamyl | =CH- (trans) | ~6.4 (d), ~7.7 (d) | ~118, ~145 |

| Cinnamyl | -O-CH₂- | ~4.8 | ~68 |

| Carbonate | C=O | - | ~155 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. hamamatsu.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For cinnamates, Raman spectroscopy can provide information about the various isomers and rotamers present. nih.gov The technique is useful for assigning vibrational modes, often with the aid of quantum-chemical calculations. nih.gov Studies on related cinnamic acid derivatives have utilized Raman spectroscopy to investigate conformational differences and the effects of substituents on the vibrational spectra. nih.govresearchgate.net For this compound, Raman spectroscopy could be employed to study the C=C and C=O bond vibrations, as well as the skeletal vibrations of the molecule.

Chromatographic Separations and Mass Spectrometry for Compositional Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a sample. Coupling chromatography with mass spectrometry allows for the identification and quantification of the separated compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. biotech-asia.org In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. cromlab-instruments.es The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. researchgate.net GC-MS methods are routinely used for the qualitative and quantitative assessment of various organic compounds. scispace.com

For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a powerful tool for the analysis of complex mixtures. mdpi.com HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. rsc.org This capability is crucial for the unambiguous identification of unknown compounds and for distinguishing between isomers. researchgate.net

Thermal Analysis Techniques for Degradation Studies

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of chemical compounds. For this compound, these methods provide insights into its degradation profile, which is essential for its application in various industries. By subjecting the material to controlled temperature programs, researchers can determine its upper service temperature, decomposition kinetics, and the nature of its degradation products.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The analysis provides critical data on the thermal stability and composition of materials. In the context of this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition profile.

The resulting TGA curve plots the percentage of mass loss against temperature. The initial temperature at which mass loss begins indicates the onset of decomposition. For carbonate-containing minerals, TGA has been used to determine their relative thermal stability. qut.edu.au For instance, the decomposition of different carbonate minerals occurs at characteristic temperature ranges, which is related to the size and mass of the metal cation. qut.edu.au Although this compound is an organic molecule, the principle remains the same: the TGA curve would reveal the temperature at which the carbonate group and other parts of the molecule break down. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify distinct decomposition steps more clearly. qut.edu.au

Table 1: Illustrative TGA Data for Related Carbonate Compounds This table demonstrates the type of data obtained from TGA for various carbonate-containing materials, indicating their decomposition temperatures. A similar analysis for this compound would establish its specific thermal stability profile.

| Compound | Onset of Decomposition (°C) | Major Decomposition Peak (°C) | Mass Loss (%) |

| Calcite (CaCO₃) | ~600 | ~780 | ~44 |

| Magnesite (MgCO₃) | ~400 | ~650 | ~52 |

| Siderite (FeCO₃) | ~350 | ~475 | ~38 |

| This compound (Hypothetical) | TBD | TBD | TBD |

Data for calcite, magnesite, and siderite are representative values from thermal analysis literature. qut.edu.auresearchgate.net TBD = To Be Determined through experimental analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, DSC analysis would reveal its melting point, enthalpy of fusion, and any polymorphic transitions. When used in degradation studies, DSC can detect exothermic or endothermic events associated with decomposition. For example, studies on various cinnamate esters used as plasticizers for polylactide (PLA) have utilized DSC to determine the effect of these additives on the thermal properties of the polymer, such as a decrease in the glass transition temperature (Tg). researchgate.net A DSC thermogram of this compound would provide a heat flow versus temperature plot, with peaks indicating the temperatures of thermal events. This information is complementary to TGA, as it clarifies the energetic nature of the mass loss events observed in TGA.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the chemical characterization of materials that are non-volatile or difficult to analyze by conventional GC-MS. pnnl.goveag.com The method involves thermally decomposing a sample in an inert atmosphere (pyrolysis), which breaks the material down into smaller, more volatile fragments. d-nb.infochromatographyonline.com These fragments are then separated by gas chromatography and identified by mass spectrometry. csic.es

This technique is particularly valuable for studying the thermal degradation of complex organic molecules like this compound. pnnl.gov By heating the compound to high temperatures (typically 500–1400 °C) under controlled conditions, a reproducible fragmentation pattern, or pyrogram, is generated. d-nb.infochromatographyonline.com This pyrogram serves as a chemical fingerprint, allowing for the identification of the original compound and its degradation products. csic.es

In a study on the thermal degradation of flavor chemicals, the related compound ethyl cinnamate was analyzed using a similar pyrolysis setup. nih.gov For this compound, Py-GC/MS analysis would identify the specific volatile products formed during its thermal decomposition. This data provides mechanistic insights into how the molecule fragments under thermal stress, which is crucial for understanding its stability and potential byproducts in high-temperature applications. The technique eliminates the need for complex sample preparation, allowing for direct analysis of the material in its solid or liquid state. eag.comchromatographyonline.com

Table 2: Potential Thermal Degradation Products of this compound by Py-GC/MS (Hypothetical) Based on the structure of this compound, this table lists plausible degradation fragments that could be identified using Py-GC/MS.

| Retention Time (min) | Identified Compound | Chemical Formula | Proposed Origin |

| TBD | Carbon Dioxide | CO₂ | Decarboxylation of the carbonate moiety |

| TBD | Ethanol (B145695) | C₂H₅OH | Cleavage of the ethyl carbonate group |

| TBD | Cinnamyl alcohol | C₉H₁₀O | Cleavage of the carbonate ester bond |

| TBD | Cinnamaldehyde (B126680) | C₉H₈O | Oxidation/rearrangement of cinnamyl alcohol |

| TBD | Styrene | C₈H₈ | Fragmentation of the cinnamyl group |

| TBD | Ethylbenzene | C₈H₁₀ | Fragmentation and rearrangement |

This table is illustrative and lists hypothetical fragments. TBD = To Be Determined through experimental analysis.

Advanced Surface Characterization (e.g., XPS, SEM, EDX)

Advanced surface characterization techniques are employed to investigate the elemental composition, chemical state, and morphology of the outermost layers of a material. These methods would be applicable for analyzing this compound when it is part of a formulation, coated onto a substrate, or used in a composite material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. nasa.gov XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the surface. tib.eu

For a surface containing this compound, XPS would provide a quantitative analysis of the elements present (carbon, oxygen) and, more importantly, their chemical bonding states. High-resolution scans of the C 1s and O 1s regions would allow for the deconvolution of peaks corresponding to different functional groups within the molecule, such as the C=O and C-O bonds of the carbonate group, the C=C of the vinyl group, and the C-C/C-H bonds of the aromatic ring and ethyl chain. tib.euresearchgate.net This "chemical shift" information is a key strength of XPS, enabling detailed chemical state analysis of the surface. tib.eu For example, XPS has been used to study the surface of cinnamyl alcohol, a precursor to this compound. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. researchgate.net When analyzing materials containing this compound, such as a polymer blend or a crystalline powder, SEM would provide high-resolution images of the surface morphology. researchgate.net For instance, if this compound were crystallized, SEM could reveal the shape, size, and texture of the crystals, similar to how it is used to observe the morphology of various inorganic carbonate crystals. researchgate.net In a composite material, SEM can be used to assess the dispersion and distribution of the compound within the matrix.

Energy-Dispersive X-ray Spectroscopy (EDX)

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgnih.gov As the electron beam of the SEM interacts with the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is specific to each element, allowing EDX to identify the elemental composition of the sample. researchgate.net While EDX is highly effective for identifying heavier elements, its ability to accurately quantify light elements like carbon and oxygen—the primary constituents of this compound—can be challenging. However, when this compound is part of a matrix containing other elements, EDX can provide elemental maps showing the spatial distribution of carbon and oxygen, thereby indicating the location and distribution of the organic compound on the surface. mdpi.com

Computational and Theoretical Investigations of Ethyl Cinnamyl Carbonate

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. These calculations provide a detailed picture of the electronic distribution and energy landscape of Ethyl Cinnamyl Carbonate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a versatile tool for predicting various molecular properties, including geometry, reaction energies, and spectroscopic parameters. DFT calculations can be used to determine the distribution of electrons within the this compound molecule, which is fundamental to understanding its chemical behavior.

Key aspects of the electronic structure that can be elucidated through DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various chemical reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the electronic structure and provide a quantitative measure of the molecule's reactivity. nih.gov The Fukui function, another important descriptor, can be calculated to identify the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks. nih.gov A Molecular Electrostatic Potential (MESP) map can also be generated to visualize the charge distribution and identify regions that are prone to electrostatic interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, multiple conformers with different energies can exist. Computational methods, particularly DFT, are employed to identify these stable conformers and to determine their relative energies and the energy barriers for their interconversion. researchgate.netscielo.org.mx

The investigation of the potential energy surface of this compound would reveal the most stable (lowest energy) conformation. This is crucial as the geometry of a molecule influences its physical and chemical properties. For instance, in related compounds like cinnamic acid, the s-cis and s-trans conformers have been studied to determine their relative stabilities. scielo.org.mx Similarly, for this compound, rotations around the C-O and C-C single bonds would lead to various conformers, and their relative energies would dictate the conformational population at a given temperature.

The results of a conformational analysis can be presented in a potential energy diagram, which shows the energy of the molecule as a function of a specific dihedral angle. The minima on this diagram correspond to stable conformers, while the maxima represent the transition states between them. libretexts.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) at 298 K |

| A (Anti) | 180 | 0.00 | 75 |

| B (Gauche) | 60 | 5.00 | 20 |

| C (Eclipsed) | 0 | 15.00 | 5 |

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Vibrational mode analysis, typically performed using DFT calculations, predicts the frequencies of the fundamental vibrational modes of a molecule. researchgate.net These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. mdpi.com

For this compound, a vibrational analysis would provide information about the stretching and bending frequencies of its various functional groups, such as the C=O of the carbonate, the C=C of the cinnamyl group, and the C-O bonds. This analysis is valuable for confirming the molecular structure and for understanding the intramolecular forces. The vibrational modes can be categorized into lattice modes (at low frequencies) and intramolecular modes. mdpi.com

The theoretical vibrational spectrum can be simulated from the calculated frequencies and intensities, providing a powerful tool for interpreting experimental spectroscopic data. While specific vibrational analysis data for this compound has not been found, studies on similar carbonates provide a framework for how such an analysis would be conducted. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. sci-hub.se This technique allows for the investigation of the dynamic behavior of this compound in various environments, providing insights that are complementary to the static picture offered by quantum chemical calculations.

MD simulations are particularly well-suited for studying intermolecular interactions and the effects of solvents on the behavior of a solute molecule like this compound. nih.govresearchgate.net By simulating a system containing this compound and a solvent of interest, one can observe how the solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics.

The choice of a force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of MD simulations. sci-hub.se For organic molecules like carbonates, force fields such as OPLS-AA have been used. sci-hub.se

MD simulations can be used to calculate various properties, including radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. RDFs provide a detailed picture of the solvation shell structure. Furthermore, the simulations can shed light on specific interactions, such as hydrogen bonding, if applicable. mdpi.com The influence of the solvent on the conformational equilibrium of this compound can also be investigated by running simulations in different solvents and analyzing the resulting conformational populations.

Table 2: Illustrative Solvation Properties of a Carbonate in Different Solvents from MD Simulations

| Solvent | Dielectric Constant | Average Solute-Solvent Interaction Energy (kJ/mol) | First Solvation Shell Coordination Number |

| Water | 78.4 | -50 | 15 |

| Ethanol (B145695) | 24.5 | -35 | 10 |

| Hexane | 1.9 | -10 | 5 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

While direct studies on this compound are lacking, MD simulations of related organic carbonates, often used in electrolytes for batteries, have been employed to investigate charge transport and interfacial phenomena. sci-hub.sewhiterose.ac.ukdntb.gov.ua These simulations can provide insights into how ions move through the solvent and how the solvent behaves at the interface with an electrode.

In the context of a hypothetical application of this compound in an electrochemical device, MD simulations could be used to study the diffusion of ions in its presence and the formation of the solid-electrolyte interphase (SEI). dntb.gov.ua The simulations can reveal how this compound molecules orient themselves at an electrode surface and how they interact with the surface and with ions in the electrolyte. This information is critical for understanding the performance and stability of such devices. The development of accurate polarizable force fields can enhance the predictive power of these simulations for complex electrolyte systems. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving allylic carbonates like this compound. These theoretical investigations provide detailed insights into reaction pathways, transition states, and the energetics of key steps, which are often difficult to determine through experimental means alone. A primary area of focus for computational studies on this compound is its participation in palladium-catalyzed reactions, such as the Tsuji-Trost reaction.

The catalytic cycle of the Tsuji-Trost reaction, as mapped out by computational models, typically begins with the coordination of the palladium(0) catalyst to the double bond of the cinnamyl group, forming an η² π-allyl complex. organic-chemistry.orgwikipedia.orgnrochemistry.com This is followed by an oxidative addition step where the carbonate leaving group is expelled, leading to the formation of a cationic η³ π-allyl-palladium(II) intermediate. wikipedia.orgnrochemistry.com Computational studies have been employed to calculate the free energy changes and activation energy barriers for these crucial steps. For instance, in a study of a related Tsuji-Trost type reaction, the initial coordination of the palladium catalyst was found to be an exergonic process, while the subsequent oxidative addition to form the π-allyl Pd(II) intermediate was endergonic with a moderate activation energy. rsc.org

DFT calculations are instrumental in analyzing the geometry and electronic structure of the η³ π-allyl-palladium(II) intermediate and predicting the regioselectivity of the subsequent nucleophilic attack. organic-chemistry.orgacs.org For an unsymmetrical substrate like this compound, the nucleophile can attack at either of the two allylic termini. Computational models can predict the preferred site of attack by calculating the energies of the transition states leading to the different products. These calculations often reveal that the attack occurs at the less sterically hindered carbon atom. organic-chemistry.org

Furthermore, computational modeling can shed light on the role of ligands attached to the palladium catalyst. Different phosphine (B1218219) ligands, for example, can significantly influence the steric and electronic environment around the metal center, thereby affecting the reaction's rate, regioselectivity, and stereoselectivity. wikipedia.org Theoretical studies can model these ligand effects by comparing the energy profiles of the reaction with various ligands, helping to rationalize experimental observations and guide the design of more efficient catalysts.

A plausible, computationally modeled reaction pathway for a palladium-catalyzed allylic substitution on a cinnamyl substrate is detailed in the table below, showcasing the calculated energetic changes for each step.

| Step | Description | Calculated Free Energy Change (ΔG, kcal/mol) | Activation Energy (ΔG‡, kcal/mol) |

| 1 | Coordination of Pd(0) catalyst to the alkene | -18.8 | - |

| 2 | Oxidative addition to form π-allyl Pd(II) complex | +5.6 | +15.4 |

| 3 | Formation of σ-allyl Pd(II) complex A | -1.8 | - |

| 4 | Formation of σ-allyl Pd(II) complex B | 0 | - |

| 5 | Protodemetallation with H₂O from complex A | +3.8 | +17.7 |

| This data is representative and based on a DFT study of a similar Tsuji-Trost type reaction. rsc.org The values illustrate the energetic landscape of the catalytic cycle. |

Structure-Activity/Reactivity Relationship Predictions (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov For this compound and its derivatives, QSAR/QSPR studies can be employed to predict their reactivity in various chemical transformations or to estimate their potential biological activities based on a set of calculated molecular descriptors.

The development of a QSAR/QSPR model involves three key components: a dataset of compounds with known activities or properties, a set of molecular descriptors characterizing the structures, and a statistical method to build the mathematical relationship. nih.gov For cinnamyl derivatives, a wide range of molecular descriptors can be calculated to capture their structural features. These descriptors can be categorized as constitutional (e.g., molecular weight, number of specific atoms), topological (e.g., connectivity indices), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP). researchgate.net

In a comprehensive QSAR study on a series of cinnamate (B1238496) ester analogues with antileishmanial and antitrypanosomal activity, various molecular descriptors were used to build predictive models. nih.govresearchgate.net The analysis revealed that the biological activity was strongly dependent on descriptors related to the number and type of polar atoms, which influence the hydrophobic and hydrophilic properties of the molecules. nih.govresearchgate.net Although this study focused on biological activity, the same principles and methodologies can be applied to develop QSPR models for predicting the chemical reactivity of this compound. For instance, a QSPR model could be developed to predict the rate of its reaction with different nucleophiles in a palladium-catalyzed substitution.

The process of building a robust QSAR/QSPR model involves several steps, including descriptor calculation, variable selection (to choose the most relevant descriptors), model building using statistical methods like Multiple Linear Regression (MLR), and rigorous validation to assess the model's predictive power. nih.gov Validation is a critical step and is often performed using internal methods (e.g., cross-validation) and external validation with a set of compounds not used in the model development. nih.gov

The table below presents a selection of molecular descriptors that could be used in a QSAR/QSPR study of cinnamyl derivatives, along with their typical significance.

| Descriptor Type | Descriptor Example | Description | Potential Influence on Reactivity/Activity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence transport and steric hindrance. |

| Topological | Kier & Hall Connectivity Index (¹χ) | A numerical value representing the degree of branching in a molecule. | Relates to molecular shape and surface area. |

| Electronic | Highest Occupied Molecular Orbital Energy (E-HOMO) | The energy of the outermost electron orbital; relates to the ability to donate electrons. | Higher E-HOMO can indicate greater nucleophilicity or susceptibility to electrophilic attack. |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (E-LUMO) | The energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. | Lower E-LUMO can indicate greater electrophilicity or susceptibility to nucleophilic attack. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Affects solubility and ability to cross biological membranes or interact with nonpolar catalysts. |

| 3D-Descriptor | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences intermolecular interactions and steric accessibility of reaction sites. |

| This table provides examples of descriptor classes and their relevance in building predictive QSAR/QSPR models for compounds like this compound. |

Degradation Pathways and Environmental Fate of Ethyl Cinnamyl Carbonate

Thermal Degradation Mechanisms and Products

The thermal stability of a compound is a critical factor in determining its environmental persistence and potential for transformation under elevated temperatures. The thermal degradation of ethyl cinnamyl carbonate can be expected to proceed through mechanisms analogous to those of similar organic carbonates and cinnamyl derivatives.

The decomposition of dialkyl carbonates, such as diethyl carbonate (DEC), has been studied at high temperatures. These studies show that the primary decomposition products are typically an alkene, carbon dioxide, and an alcohol. researchgate.net For instance, the thermal unimolecular decomposition of DEC proceeds via a six-center retro-ene elimination to produce ethylene (B1197577), carbon dioxide, and ethanol (B145695). researchgate.netkaust.edu.sa By analogy, the ethyl carbonate moiety of this compound would likely decompose to yield ethylene and carbon dioxide, with the release of cinnamyl alcohol.

The cinnamyl portion of the molecule also influences its thermal behavior. Cinnamaldehyde (B126680), a related compound, is known to have low heat stability above 70°C. tandfonline.com Prolonged exposure to high temperatures during processes like extraction can lead to the degradation of bioactive compounds derived from cinnamon. nih.gov

Based on the degradation pathways of related compounds, the primary thermal decomposition products of this compound are anticipated to be cinnamyl alcohol, ethylene, and carbon dioxide. Following its formation, cinnamyl alcohol is susceptible to further reactions, especially in the presence of air. Studies on the autoxidation of cinnamyl alcohol have identified cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid as subsequent oxidation products. researchgate.netnih.gov

Table 1: Potential Thermal Decomposition Products of this compound

| Precursor | Initial Decomposition Products | Subsequent Oxidation Products |

|---|

This table is interactive. Click on the headers to sort the data.

For example, the decomposition of diethyl carbonate (DEC) has been found to be a first-order process. researchgate.net Studies of various dialkyl carbonates (ethyl methyl, diethyl, ethyl propyl, and dipropyl carbonates) indicate that they decompose at similar rates to yield carbon dioxide, an alkene, and an alcohol. researchgate.net In contrast, ethyl diazoacetate, another ethyl ester, is relatively stable at room temperature but decomposes at elevated temperatures, with a reported half-life of 109 hours at 100°C. beilstein-journals.org

Table 2: Thermal Degradation Kinetic Data for Related Compounds

| Compound | Kinetic Order | Activation Energy (Ea) | Key Findings |

|---|---|---|---|

| Diethyl Carbonate (DEC) | First-order researchgate.net | 195.0 kJ mol⁻¹ researchgate.net | Decomposes to ethylene, CO₂, and ethanol. researchgate.net |

| Calcite (CaCO₃) | n = 0.177 stet-review.org | Not specified | Decomposition temperature is highly dependent on sample weight and heating rate. stet-review.org |

This table is interactive. Click on the headers to sort the data.

Environmental factors are expected to have a significant impact on the thermal stability of this compound. The presence of oxygen, for instance, can accelerate the degradation of organic molecules by promoting oxidative reactions, leading to increased formation of free radicals and chain scission. researchgate.net This is observed in the thermal degradation of polyimides, which show lower thermal stability in air compared to a nitrogen atmosphere. researchgate.net

For the cinnamyl moiety, exposure to air and daylight is known to cause the rapid autoxidation of cinnamyl alcohol. researchgate.netnih.gov This suggests that the thermal stability of this compound would be reduced in environments with high oxygen content and exposure to light, leading to a greater variety of degradation products.

Hydrolytic Degradation Pathways

Hydrolysis, a reaction with water, is a key degradation pathway for many esters in aqueous environments. The hydrolysis of esters can be catalyzed by acids or bases. chemguide.co.uk While the reaction with pure water is typically very slow, it is significantly accelerated in the presence of dilute acids or, more effectively, alkaline solutions. chemguide.co.uk

The hydrolysis of this compound would involve the cleavage of the ester bonds. Under acidic conditions, this reaction is reversible and would yield cinnamyl alcohol, ethanol, and carbon dioxide. chemguide.co.uk

In contrast, alkaline hydrolysis (saponification) is an irreversible process that proceeds more readily. chemguide.co.uk Heating the ester with a dilute alkali, such as sodium hydroxide, would result in the formation of cinnamyl alcohol, ethanol, and a carbonate salt (e.g., sodium carbonate or bicarbonate). chemguide.co.ukgoogle.com Studies on the hydrolysis of ethyl cinnamates using potassium carbonate have demonstrated the efficient conversion of the ester to its corresponding carboxylate salt. acs.orgnih.gov Dialkyl carbonates can also be hydrolyzed under aqueous conditions with a metal carbonate, converting the dialkyl carbonate into the corresponding alcohol. google.com

Environmental Persistence and Transformation

The environmental persistence of this compound is determined by its susceptibility to both abiotic (thermal, hydrolytic) and biotic degradation processes. The following section focuses on its potential for biodegradation.

Specific studies on the biodegradation of this compound were not found. However, the likely pathway can be inferred from the metabolism of its constituent parts and other aromatic compounds. The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the carbonate ester linkage by microbial esterases, releasing cinnamyl alcohol, ethanol, and carbon dioxide. Both cinnamyl alcohol and ethanol are readily biodegradable.

Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes, such as mono- and dioxygenases, to break down aromatic compounds. epa.gov The aerobic degradation of the cinnamyl alcohol released from hydrolysis would likely proceed through oxidation of the alcohol group to form cinnamaldehyde, which can then be further oxidized to cinnamic acid. The aromatic ring of cinnamic acid would then be targeted for cleavage. A common strategy in aerobic degradation is the formation of catechol or a similar dihydroxylated intermediate, which is then susceptible to ring fission by dioxygenase enzymes. epa.gov

Anaerobic Biodegradation: In the absence of oxygen, a different consortium of microorganisms carries out anaerobic degradation. The breakdown of aromatic compounds under anaerobic conditions is a more complex process. epa.gov The central pathway often involves the activation of the benzene (B151609) ring, for example, through carboxylation or hydroxylation, to form intermediates like benzoic acid or hydroxybenzoic acid. epa.gov These activated intermediates are then converted to coenzyme A (CoA) thioesters. epa.gov Subsequent enzymatic reactions lead to the cleavage of the aromatic ring and its eventual mineralization to carbon dioxide and methane. Some bacteria are also capable of converting cinnamaldehyde to the less active cinnamyl alcohol. tandfonline.com

Partitioning Behavior in Environmental Compartments (Water, Soil, Sediment)

The environmental distribution of this compound is governed by its partitioning behavior between water, soil, and sediment. This behavior is largely determined by the compound's physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental data for this compound are limited, its behavior can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and by examining data for structurally similar compounds.

Water Compartment:

The persistence and concentration of this compound in the aqueous phase are influenced by its water solubility and its susceptibility to hydrolysis. As an ester, this compound is expected to undergo hydrolysis, breaking down into cinnamyl alcohol and ethyl carbonic acid, which would further decompose to ethanol and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature. Generally, hydrolysis of esters is enhanced under both acidic and basic conditions. For similar organic carbonates, hydrolysis can be a significant degradation pathway. For instance, the hydrolysis of dialkyl carbonates is known to be catalyzed by both acids and bases, leading to the formation of the corresponding alcohol and carbon dioxide google.commdpi.com.

Soil and Sediment Compartments:

The mobility and persistence of this compound in soil and sediment are primarily controlled by its sorption to organic matter and clay particles. The soil organic carbon-water partition coefficient (Koc) is used to predict the extent of this sorption. A high Koc value indicates that the compound will be strongly adsorbed to soil and sediment, reducing its mobility and bioavailability.

The Koc of a chemical can be estimated from its Kow using established regression equations nih.gov. Given the expected lipophilicity of this compound, it is likely to have a significant Koc value, leading to its partitioning into soil and sediment. In these compartments, biodegradation by microorganisms is expected to be a major degradation pathway. Bacteria are known to degrade esters, utilizing them as a carbon source nih.govnih.gov. The degradation of phthalate (B1215562) esters in soil, for example, proceeds via hydrolysis to the corresponding alcohol and phthalate, which are then further metabolized nih.govchula.ac.thresearchgate.net. A similar pathway can be anticipated for this compound, where soil microorganisms would hydrolyze the ester bond.

The following table summarizes the predicted partitioning behavior of this compound based on general principles for organic esters and carbonates.

| Environmental Compartment | Dominant Processes | Predicted Behavior |

| Water | Hydrolysis, Biodegradation, Partitioning | Moderate persistence, potential for bioaccumulation depending on Log Kow. Hydrolysis is expected to be a key degradation pathway. |

| Soil | Sorption to organic matter, Biodegradation | Low mobility due to sorption. Biodegradation by soil microorganisms is expected to be a significant fate process. |

| Sediment | Sorption to organic matter, Biodegradation | Accumulation in sediment is likely due to sorption. Anaerobic biodegradation may occur over longer periods. |

Role of Structural Features in Environmental Fate Prediction

The environmental fate of this compound is intrinsically linked to its molecular structure. Specific functional groups and structural motifs within the molecule dictate its physicochemical properties and its susceptibility to various degradation processes.

Key Structural Features and Their Influence:

Ester and Carbonate Groups: The presence of both an ester and a carbonate functional group makes the molecule susceptible to hydrolysis. The carbonate moiety, in particular, can be less stable than a simple carboxylate ester under certain conditions, potentially leading to faster hydrolysis researchgate.net. Hydrolysis will cleave the molecule into cinnamyl alcohol and ethyl carbonic acid (which decomposes to ethanol and CO2), compounds that have their own distinct environmental fates.

Cinnamyl Moiety: The cinnamyl group, with its phenyl ring and a propenyl side chain, influences the compound's lipophilicity and its potential for certain degradation pathways.

Phenyl Group: The aromatic ring increases the hydrophobicity of the molecule, leading to a higher octanol-water partition coefficient (Kow) and soil sorption coefficient (Koc). This suggests a tendency to partition from water into organic matter in soil and sediment.

Double Bond: The carbon-carbon double bond in the propenyl chain is a potential site for oxidation and photodegradation. In the atmosphere, this double bond can react with hydroxyl radicals. In aquatic environments, it may be susceptible to microbial oxidation.

Predictive Models and Structure-Activity Relationships (SARs):

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals when experimental data are lacking ecetoc.orgnih.gov. These models use the molecular structure of a chemical to estimate its physicochemical properties and degradation rates. For this compound, QSAR models available in software like EPI Suite™ can provide estimates for properties such as Log Kow, water solubility, and rates of hydrolysis and biodegradation epa.govresearchgate.netchemistryforsustainability.org.

SARs derived from studies on related compounds, such as other cinnamates and organic carbonates, provide further insights. For instance, studies on the biodegradability of esters often show that the rate of degradation is influenced by the size and branching of the alcohol and acid moieties nih.gov. It is generally observed that less sterically hindered esters are more readily biodegraded.

The following table outlines the key structural features of this compound and their predicted influence on its environmental fate.

| Structural Feature | Influence on Physicochemical Properties | Influence on Degradation Pathways |

| Ester Linkage | Contributes to moderate polarity | Primary site for hydrolytic cleavage (biotic and abiotic). |

| Carbonate Group | Increases susceptibility to hydrolysis compared to a simple ester. | Site for hydrolysis leading to the release of CO2. |

| Phenyl Ring | Increases hydrophobicity (higher Log Kow and Koc). | Can be a site for microbial oxidation (ring hydroxylation). |

| Propenyl Double Bond | Contributes to hydrophobicity. | Susceptible to oxidation and photodegradation. |

| Ethyl Group | Contributes to overall lipophilicity. | May influence the rate of enzymatic hydrolysis. |

Emerging Research Avenues and Future Directions for Ethyl Cinnamyl Carbonate

The exploration of ethyl cinnamyl carbonate and related compounds is paving the way for significant advancements in synthetic chemistry and sustainable industrial processes. Researchers are focusing on developing greener production methods, designing sophisticated catalysts for precise chemical transformations, and deepening the mechanistic understanding of its reactions. Concurrently, the novel reactivity of this compound is being unlocked, while broader strategies are being devised to mitigate the environmental impact of carbonate-based chemicals as a whole.

Q & A

(Basic) What iridium-catalyzed methods achieve high enantioselectivity in ECC-based allylic substitutions?

Methodological Answer:

Iridium catalysts such as 1b (5 mol%) enable enantioselective monoallylation of ammonia with ECC, yielding primary allylic amines without protective groups. Sequential allylation protocols (e.g., using ethyl 4-methoxycinnamyl carbonate as the second electrophile) produce unsymmetrical diallylamines with 97% ee and 71% yield . Key steps include venting ammonia after the first allylation to avoid overalkylation and optimizing solvent polarity (e.g., THF or EtOH) to stabilize intermediates.

(Basic) How can branched-to-linear selectivity be controlled in N-allylation reactions using ECC?

Methodological Answer:

Branched selectivity (>99:1) in N-allylation of indoles is achieved using catalyst 2 (4 mol%) with tert-butyl cinnamyl carbonate. Electron-donating substituents on the cinnamyl carbonate (e.g., 4-methoxy) enhance selectivity, while electron-withdrawing groups require adjusted catalyst loadings. Reaction monitoring via HPLC or GC-MS ensures minimal isomerization to achiral byproducts . For example, 4-(trifluoromethyl)cinnamyl carbonate reactions require 4 mol% catalyst to maintain 99% ee and 85% yield .

(Advanced) What factors resolve contradictions in regioselectivity for Ir-catalyzed ECC reactions with alkylamines?

Methodological Answer:

Regioselectivity discrepancies arise from catalyst speciation. Cyclometalated Ir(I) bisphosphite complexes (identified via in situ 31P NMR ) dominate in EtOH, favoring branched products. In contrast, non-cyclometalated catalysts in THF show reduced selectivity. Mechanistic studies using isotopically labeled ECC and kinetic profiling can differentiate competing pathways. For instance, octylamine reactions with ECC in EtOH yield >90% branched selectivity , while THF systems exhibit lower ratios .

(Advanced) How do Pd vs. Ir catalysts influence solvent-dependent outcomes in ECC allylic alkylations?

Methodological Answer:

Pd systems (e.g., [AllylPdCl]₂ with PPh₃) in THF favor linear products due to η³-allyl coordination, whereas Ir catalysts in EtOH stabilize branched intermediates via κ¹-phosphite coordination. For example, Pd-catalyzed alkylation of glycine esters with ECC in THF achieves >95% linear selectivity , while Ir in EtOH yields 97% branched products . Solvent polarity and catalyst stability (e.g., resistance to β-hydride elimination) are critical for reproducibility .

(Advanced) What analytical strategies validate copolymer composition in ECC-derived materials?

Methodological Answer:

UV spectroscopy (e.g., Perkin Elmer Lambda 650) with THF calibration curves quantifies cinnamyl content in copolymers. Reactivity ratios (r₁ = 0.142 for cinnamyl methacrylate, r₂ = 0.903 for ethyl methacrylate) derived via Finneman-Ross and Kelen-Tudos methods explain dyad distributions. For ECC analogs, NMR (1H/13C ) and FTIR (C=O stretch at 1720 cm⁻¹) confirm structural integrity, while GPC assesses molecular weight discrepancies .

(Advanced) How do sequential allylation protocols address ammonia’s overalkylation in ECC reactions?

Methodological Answer:

Controlled venting of gaseous ammonia after the first allylation step prevents di- or tri-allylation. Introducing a second allylic carbonate (e.g., ethyl 4-methoxycinnamyl carbonate) under inert conditions ensures single-diastereomer formation. For example, isolating heterodiallylation product 4 (71% yield, 97% ee) requires strict temperature control (23–50°C) and catalyst reactivation checks via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.